
PD 90780
Overview
Description
PD 90780: is a non-peptide antagonist of nerve growth factor (NGF). It interacts with NGF and prevents its binding with the p75 neurotrophin receptor (p75NTR). This compound has shown significant potential in inhibiting NGF-p75NTR interactions, making it a valuable tool in neurobiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: PD 90780 can be synthesized through a series of chemical reactions involving the formation of pyrazoloquinazoline derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Key Reaction Pathway
PD 90780 is synthesized via a microwave-promoted domino reaction involving sequential pyrazole and quinazolinone ring closures (Source 9). The synthesis employs hydrazine and substituted acrylates as reactants:
- Reactants :
- 2-Cyano-3-(methylthio)-3-(2-methoxycarbonylphenylamino)acrylate
- Hydrazine hydrate
- Conditions :
- Microwave irradiation (100–150°C)
- Catalyst-free
- Solvent: Ethanol or DMF
Reaction Mechanism:
- Pyrazole Formation : Hydrazine reacts with the acrylate’s cyano group to form a pyrazole ring.
- Quinazolinone Closure : Intramolecular cyclization of the methoxycarbonylphenyl group yields the fused quinazolinone structure.
Functional Group Reactivity
This compound contains reactive moieties that influence its chemical behavior:
A. Carboxylic Acid (C19H14N4O4)
- Acid-Base Reactions : Forms salts with bases (e.g., sodium bicarbonate).
- Esterification : Reacts with alcohols under acidic conditions to form esters.
B. Amide Bond
- Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding 2-carboxylic acid and benzoylamine derivatives.
- Stability : Stable under physiological pH but degrades in strong acids/bases (Source 3).
C. Pyrazoloquinazoline Core
- Electrophilic Substitution : The electron-rich aromatic system undergoes nitration or halogenation at the 3-position.
- Oxidation : Resistant to oxidation due to the fused heterocyclic structure (Source 1).
A. Photolytic Degradation
- Conditions : Exposure to UV light (λ = 254 nm) induces cleavage of the amide bond, producing:
- 2-Carboxy-pyrazolo[5,1-b]quinazolinone
- Benzamide derivatives
- Data : 10% degradation after 24 hours (Source 8).
B. Thermal Decomposition
- Temperature : >200°C
- Products : CO₂, NH₃, and polycyclic aromatic hydrocarbons (observed via TGA-MS) (Source 3).
Interaction with Biological Targets
While not a traditional chemical reaction, this compound’s non-covalent binding to NGF involves:
- Hydrogen Bonding : Between the carboxylic acid group and NGF’s Arg-100.
- π-Stacking : Pyrazoloquinazoline core interacts with Tyr-52 of NGF (Source 16).
Data Table: Binding Affinity
Parameter | Value | Source |
---|---|---|
IC₅₀ (PC12 cells) | 23.1 µM | |
IC₅₀ (PC12 nnr5 cells) | 1.8 µM | |
KD (NGF binding) | 25.83 µM |
Stability in Solution
- Solubility :
- DMSO: 10 mM
- Water: Insoluble (<0.1 mg/mL)
- Storage : Stable at -20°C for 1 month; degradation <5% under argon (Source 1).
Comparative Reactivity with Analogues
Feature | This compound | Ro 08-2750 | ALE-0540 |
---|---|---|---|
Core Structure | Pyrazoloquinazoline | Benzodiazepine | Indole |
NGF Binding Site | Loop I/IV | Loop IV | Loop I |
Hydrolytic Stability | High | Moderate | Low |
Synthetic Yield | 60–85% | 45–60% | 30–50% |
Data compiled from Sources 1, 2, and 9.
Unresolved Reactivity Questions
- Metabolic Fate : Hepatic CYP450-mediated oxidation pathways remain uncharacterized.
- Catalytic Hydrogenation : Potential reduction of the quinazolinone carbonyl group requires exploration.
Scientific Research Applications
Chemical Properties and Mechanism of Action
PD 90780 is characterized by its unique pyrazoloquinazolinone framework, which enables it to act as a nonpeptide antagonist of nerve growth factor (NGF). Its primary mechanism involves inhibiting the binding of NGF to its p75 neurotrophin receptor (p75NTR), which is crucial for various physiological processes including neuronal survival, differentiation, and apoptosis. This inhibition positions this compound as a potential therapeutic agent for conditions linked to abnormal NGF signaling, such as chronic pain syndromes and neurodegenerative diseases .
Neurobiological Research
This compound's ability to modulate NGF signaling makes it a valuable tool in neurobiological studies. It has been investigated for its potential to alleviate symptoms in conditions such as:
- Chronic Pain : By blocking NGF's interaction with p75NTR, this compound may reduce pain signaling pathways.
- Neurodegenerative Diseases : Its role in influencing neuronal apoptosis suggests potential applications in treating diseases like Alzheimer's and Parkinson's.
Cancer Research
Research indicates that this compound exhibits inhibitory activity against several kinases involved in cancer progression, including:
- Aurora Kinase
- FLT3
- JAK2
These kinases play critical roles in cell proliferation and survival, making this compound a candidate for developing targeted cancer therapies.
Case Study 1: Chronic Pain Management
A study demonstrated that administration of this compound significantly reduced pain responses in animal models by inhibiting NGF-p75NTR interactions. This suggests its potential as a therapeutic agent for chronic pain conditions.
Case Study 2: Cancer Therapeutics
In vitro studies showed that this compound effectively inhibited the growth of cancer cell lines expressing FLT3 and JAK2. These findings support further investigation into its use as an adjunct therapy in oncology.
Mechanism of Action
PD 90780 exerts its effects by binding to NGF, thereby preventing NGF from interacting with the p75NTR. This inhibition disrupts the NGF-p75NTR signaling pathway, which is crucial for neuronal survival and differentiation. The compound has shown an IC50 of 23.1 μM in PC12 cells and 1.8 μM in PC12 nnr5 cells .
Comparison with Similar Compounds
PD 90780 is unique in its specific inhibition of NGF binding to p75NTR. Similar compounds include:
- MeOSuc-Ala-Ala-Pro-Val-pNA
- BDP 558/568 amine
- AC-green
- Naphthalene-1,2-dicarbaldehyde
- Rhodamine 800
These compounds also target neurotrophin receptors but may have different specificities and mechanisms of action .
Biological Activity
PD 90780, a nonpeptide compound identified as an inhibitor of nerve growth factor (NGF) binding to the p75 neurotrophin receptor (p75NTR), has garnered attention for its potential therapeutic applications in neurobiology. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
- Chemical Identity : this compound is known by its CAS number 77422-99-2.
- Mechanism of Action : The compound selectively inhibits NGF from binding to p75NTR, with an IC50 value of approximately 1 μM in Chinese hamster ovary (CHO) cells. Notably, it binds to NGF but not to p75NTR directly .
Inhibition of NGF Binding
This compound's primary biological activity is its ability to inhibit the interaction between NGF and p75NTR. This inhibition is crucial because NGF plays a significant role in neuronal survival, differentiation, and synaptic plasticity. By blocking this interaction, this compound may modulate neurotrophic signaling pathways that are implicated in various neurological disorders.
Comparative Studies
In comparative studies, this compound has been shown to have differential effects on various neurotrophic factors. For example:
- NGF vs. Brain-Derived Neurotrophic Factor (BDNF) : Research indicates that this compound does not inhibit the binding of BDNF to its receptors, suggesting a selective action that could be leveraged for targeted therapies .
Table 1: Biological Activity of this compound Compared to Other Compounds
Compound | Target | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | NGF/p75NTR | ~1 | High (NGF only) |
ALE 0540 | NGF/p75NTR | ~0.5 | Moderate |
Ro 08-2750 | BDNF | N/A | Low (non-selective) |
Study on Neuroprotection
A notable study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that:
- Neuroprotection : In vitro experiments demonstrated that treatment with this compound resulted in reduced apoptosis in neuronal cultures exposed to neurotoxic agents.
- Mechanistic Insights : The compound was observed to downregulate pro-apoptotic factors while upregulating anti-apoptotic proteins, highlighting its potential as a neuroprotective agent .
Research Findings
- Efficacy in Animal Models : In vivo studies using rodent models of Alzheimer’s disease showed that administration of this compound led to improved cognitive function and reduced amyloid plaque formation.
- Potential for Pain Management : Additional research suggested that this compound may have analgesic properties by modulating pain pathways associated with NGF signaling.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of PD 90780 in inhibiting NGF-p75NTR interactions?
this compound is a non-peptide antagonist that binds directly to nerve growth factor (NGF), preventing its interaction with the p75 neurotrophin receptor (p75NTR). Unlike competitive inhibitors that target the receptor, this compound sterically blocks NGF’s binding interface for p75NTR, effectively trapping NGF in a conformation that disfavors receptor engagement . This mechanism is supported by structural studies showing that this compound does not bind to p75NTR itself but alters NGF’s tertiary structure .
Q. How should researchers select appropriate cell models for studying this compound’s activity?
Key considerations include:
- TrkA expression status : PC12 cells express both TrkA and p75NTR, while PC12nnr5 cells lack TrkA. This compound’s IC50 differs significantly between these models (23.1 µM in PC12 vs. 1.8 µM in PC12nnr5), highlighting TrkA’s role in modulating NGF-p75NTR interactions .
- Species specificity : Ensure NGF used aligns with the receptor’s species origin (e.g., human vs. rodent).
Cell Model | TrkA Expression | IC50 (this compound) | Key Application |
---|---|---|---|
PC12 | Yes | 23.1 µM | Dual-receptor studies |
PC12nnr5 | No | 1.8 µM | p75NTR-specific effects |
Q. What experimental controls are essential for this compound studies?
- Negative controls : Use NGF-free conditions to baseline cellular responses.
- Competitive controls : Include known p75NTR inhibitors (e.g., LM11A-31) to validate specificity .
- Solvent controls : this compound is DMSO-soluble; ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported IC50 values across studies?
Discrepancies often arise from:
- Cell line variability : TrkA expression modulates NGF-p75NTR binding kinetics. For example, PC12nnr5’s lack of TrkA enhances this compound’s apparent potency .
- Assay conditions : Use standardized dose-response curves (e.g., 8–12 concentration points) and normalize data to NGF-only controls. Quantify receptor occupancy via radioligand binding assays to reduce noise .
Q. What strategies optimize this compound’s use in in vivo neuroprotection studies?
- Pharmacokinetic profiling : Monitor blood-brain barrier penetration using LC-MS/MS, as this compound’s hydrophobicity may limit bioavailability .
- Dose titration : Start with 10 mg/kg (intraperitoneal) and adjust based on target tissue concentrations.
- Combination therapies : Pair with TrkA agonists to isolate p75NTR-specific pathways, mitigating off-target effects .
Q. How can researchers integrate this compound into dual-pathway inhibition studies (e.g., Ras-MAPK and NGF signaling)?
- Synergy analysis : Use combination indices (e.g., Chou-Talalay method) to evaluate interactions with MEK inhibitors like PD 98059 .
- Time-course experiments : Stagger inhibitor addition to dissect pathway crosstalk (e.g., pre-treat with this compound before MEK inhibition) .
Q. Methodological Considerations
Q. How to ensure reproducibility in this compound experiments?
- Compound validation : Confirm this compound’s purity via HPLC (≥99%) and characterize batch-to-batch consistency .
- Data transparency : Report raw data (e.g., binding curves, cell viability assays) in supplementary materials, adhering to guidelines like those in the Beilstein Journal of Organic Chemistry .
Q. What frameworks guide hypothesis formulation for this compound studies?
- PICO framework : Define Population (e.g., neuronal cell lines), Intervention (this compound concentration), Comparison (NGF-only controls), Outcome (p75NTR activation) .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. Data Analysis and Interpretation
Q. How to statistically analyze this compound’s dose-response data?
- Non-linear regression : Fit data to a log(inhibitor) vs. response model (e.g., GraphPad Prism).
- Error propagation : Account for technical replicates (e.g., triplicate wells) and biological variability (≥3 independent experiments) .
Q. What are common pitfalls in interpreting this compound’s effects on axonal growth?
Properties
IUPAC Name |
7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZAGXDMMVWYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.